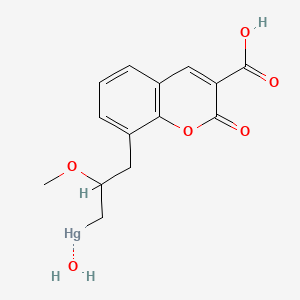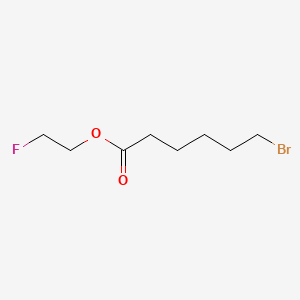
2-Fluoroethyl 5-bromopentanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoroethyl 5-bromopentanecarboxylate is an organic compound that belongs to the class of fluoroalkyl esters It is characterized by the presence of a fluoroethyl group and a bromopentanecarboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoroethyl 5-bromopentanecarboxylate typically involves the esterification of 5-bromopentanecarboxylic acid with 2-fluoroethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include refluxing the mixture to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Fluoroethyl 5-bromopentanecarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The fluoroethyl group can be oxidized to form fluoroacetic acid derivatives under strong oxidative conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products
Substitution: Formation of 5-substituted pentanecarboxylates.
Reduction: Formation of 5-bromopentanol.
Oxidation: Formation of fluoroacetic acid derivatives.
Scientific Research Applications
2-Fluoroethyl 5-bromopentanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to the presence of the fluoroethyl group.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Fluoroethyl 5-bromopentanecarboxylate involves its interaction with specific molecular targets, depending on its application. In biochemical studies, the fluoroethyl group can act as a mimic of natural substrates, allowing the compound to bind to enzymes or receptors with high specificity. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoroethyl acetate
- 5-Bromopentanecarboxylic acid
- 2-Fluoroethyl 3-bromopropionate
Uniqueness
2-Fluoroethyl 5-bromopentanecarboxylate is unique due to the combination of the fluoroethyl and bromopentanecarboxylate groups. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis. The presence of both fluorine and bromine atoms also imparts distinct physicochemical properties, such as increased lipophilicity and potential for halogen bonding interactions.
Properties
CAS No. |
407-48-7 |
|---|---|
Molecular Formula |
C8H14BrFO2 |
Molecular Weight |
241.10 g/mol |
IUPAC Name |
2-fluoroethyl 6-bromohexanoate |
InChI |
InChI=1S/C8H14BrFO2/c9-5-3-1-2-4-8(11)12-7-6-10/h1-7H2 |
InChI Key |
VQHIYCJLLDFMMZ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(=O)OCCF)CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


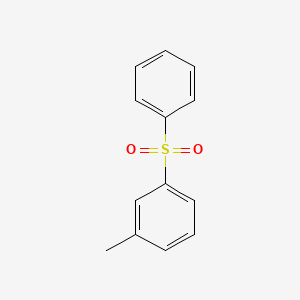
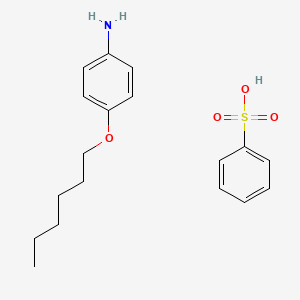
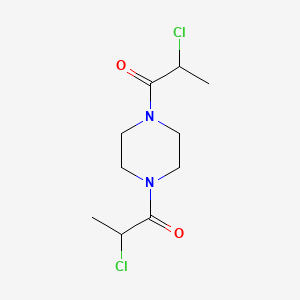
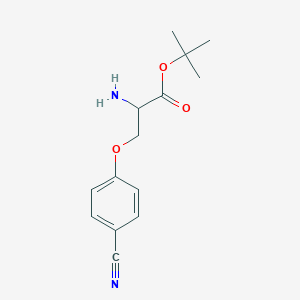

![Hexadecahydropyrido[5,4,3,2-lmn]phenanthridine](/img/structure/B14745565.png)
![(2S)-2-[(2R)-2-[(R)-[(2S)-1-[(3R,4S,5S)-4-[(2S)-2-[(2S)-2-[6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-methylhexanamido]-3-methylbutanamido]-N,3-dimethylbutanamido]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl](methoxy)methyl]propanamido]-3-phenylpropanoic](/img/structure/B14745580.png)
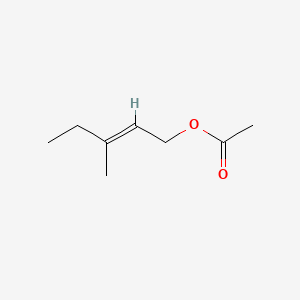
![4-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]-N-phenylbenzene-1-sulfonamide](/img/structure/B14745588.png)
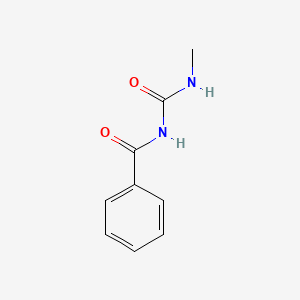
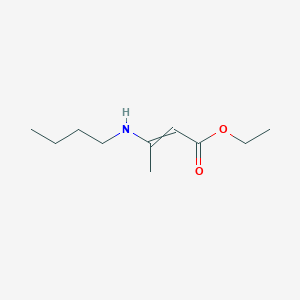
![[(3-Bromobutan-2-yl)sulfonyl]benzene](/img/structure/B14745612.png)

